3-Ethylideneazetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylideneazetidine;hydrochloride is a chemical compound with the molecular formula C5H9ClN1. It is used for research purposes1.
Synthesis Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry2. The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions2. However, specific synthesis methods for 3-Ethylideneazetidine;hydrochloride are not readily available in the literature.
Molecular Structure Analysis
The molecular formula of 3-Ethylideneazetidine;hydrochloride is C5H10ClN3. The molecular weight is 119.591. However, the specific molecular structure analysis of this compound is not readily available in the literature.
Chemical Reactions Analysis
Azetidines are known for their unique reactivity due to their ring strain2. They are used in various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization4. However, specific chemical reaction analysis for 3-Ethylideneazetidine;hydrochloride is not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethylideneazetidine;hydrochloride are not readily available in the literature.Scientific Research Applications
Synthesis of Precursors for Polyoximic Acid
Research on 3-ethylideneazetidine hydrochloride focuses on its synthesis and applications in creating precursors for polyoximic acid. A study by Bauman and Duthaler (1988) presents methods for synthesizing ethyl (2RS,E)‐3‐ethylidene‐1‐tosylazetidine‐2‐carboxylate, a potential precursor for polyoximic acid. This synthesis involves a series of reactions, including Ireland-Claisen rearrangement and [2+2] cycloaddition, demonstrating the compound's utility in complex organic synthesis processes (Bauman & Duthaler, 1988).
Preparation and Transformation of 3-Azetidinones
Another study by the same authors explores the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines. This work highlights the compound's role in synthesizing 3-ethylideneazetidine-2-carboxylic acid, showcasing its versatility in chemical transformations and potential in synthesizing novel compounds (Bauman & Duthaler, 1988).
Synthesis of Functionalized Azetidines
Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines and 3-ethylideneazetidines for creating novel functionalized azetidines and spirocyclic azetidine building blocks. This study underlines the importance of 3-ethylideneazetidine hydrochloride in synthesizing a wide range of functionalized molecules, contributing to the development of new materials and potentially active pharmaceutical ingredients (Stankovic et al., 2013).
Safety And Hazards
Future Directions
Azetidines have been recognized for their importance in organic synthesis and medicinal chemistry5. Recent advances in the synthesis, reactivity, and application of azetidines have been reported, with a focus on the most recent advances, trends, and future directions5. However, specific future directions for 3-Ethylideneazetidine;hydrochloride are not readily available in the literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.
properties
IUPAC Name |
3-ethylideneazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSSGDQYILTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylideneazetidine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.